2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole
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Overview
Description
2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzylthio group, a 4-chlorophenyl group, and a p-tolyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Substituents: The benzylthio, 4-chlorophenyl, and p-tolyl groups can be introduced through nucleophilic substitution reactions. For example, the benzylthio group can be introduced by reacting the imidazole derivative with benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: Imidazole derivatives are used in the synthesis of polymers and materials with specific properties, such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The 4-chlorophenyl and p-tolyl groups can interact with hydrophobic pockets in receptors, affecting their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole
- 2-(benzylthio)-1-(4-chlorophenyl)-5-(m-tolyl)-1H-imidazole
- 2-(benzylthio)-1-(4-chlorophenyl)-5-(o-tolyl)-1H-imidazole
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its biological activity and chemical reactivity. The presence of the benzylthio group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c1-17-7-9-19(10-8-17)22-15-25-23(27-16-18-5-3-2-4-6-18)26(22)21-13-11-20(24)12-14-21/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTDEQHSDQFWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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